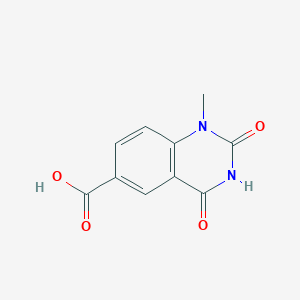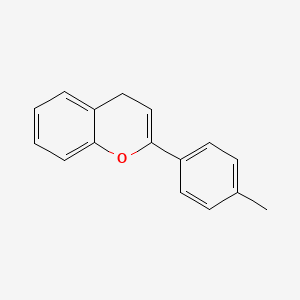
2-(2-Chloroquinolin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroquinolin-3-yl)acetic acid is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloroquinolin-3-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloroquinoline, which can be prepared via the Vilsmeier-Haack reaction using 2-aminobenzophenone and phosphorus oxychloride (POCl3) in the presence of dimethylformamide (DMF).
Formation of Intermediate: The intermediate 2-chloroquinoline-3-carbaldehyde is then subjected to a Grignard reaction with methyl magnesium bromide to form 2-chloroquinoline-3-methanol.
Oxidation: The alcohol group in 2-chloroquinoline-3-methanol is oxidized to form the corresponding carboxylic acid, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Chloroquinolin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups, such as amines.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: 2-(2-Aminoquinolin-3-yl)acetic acid.
Substitution: 2-(2-Hydroxyquinolin-3-yl)acetic acid.
Applications De Recherche Scientifique
2-(2-Chloroquinolin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, antibacterial, and anticancer agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Chloroquinolin-3-yl)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication.
Pathways Involved: By inhibiting these enzymes, the compound can interfere with DNA synthesis and cell division, leading to its potential use as an anticancer agent.
Comparaison Avec Des Composés Similaires
2-Chloroquinoline-3-carbaldehyde: Shares the chloroquinoline core but differs in functional groups.
2-(2-Hydroxyquinolin-3-yl)acetic acid: Similar structure but with a hydroxyl group instead of a chloro group.
2-(2-Aminoquinolin-3-yl)acetic acid: Contains an amino group in place of the chloro group.
Uniqueness: 2-(2-Chloroquinolin-3-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro group allows for versatile chemical modifications, while the acetic acid moiety enhances its solubility and potential for biological interactions.
Propriétés
Formule moléculaire |
C11H8ClNO2 |
|---|---|
Poids moléculaire |
221.64 g/mol |
Nom IUPAC |
2-(2-chloroquinolin-3-yl)acetic acid |
InChI |
InChI=1S/C11H8ClNO2/c12-11-8(6-10(14)15)5-7-3-1-2-4-9(7)13-11/h1-5H,6H2,(H,14,15) |
Clé InChI |
MUUKMTWSPVKXRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)cyclopropyl)methanol](/img/structure/B11881236.png)

![5-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11881245.png)





![tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate](/img/structure/B11881290.png)




